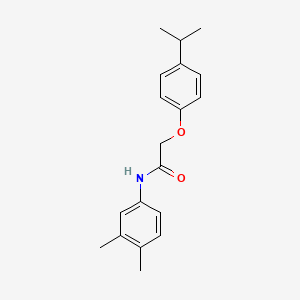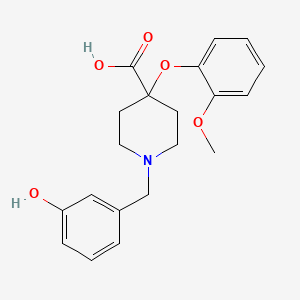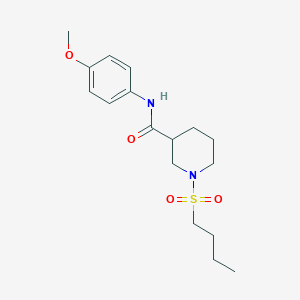
N-(3,4-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(3,4-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide often involves the reaction of specific precursor molecules in the presence of catalysts or reagents. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide has been synthesized by stirring ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (G. Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic and crystallographic techniques. The crystal structure of N-(3,4-dimethylphenyl)acetamide, for example, has been determined to crystallize in the orthorhombic system, showcasing specific bond parameters and intermolecular hydrogen bonding (B. Gowda et al., 2007).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- The compound synthesized by Sharma et al. (2018) showed anticancer activity through in silico modeling studies targeting the VEGFr receptor (Sharma et al., 2018).
Environmental Applications
- Houdier et al. (2000) reported the use of a similar compound as a molecular probe for tracing carbonyl compounds in water samples, which can have significant environmental monitoring implications (Houdier et al., 2000).
Structural Analysis
- Park et al. (1995) determined the crystal structure of a related compound, providing insights into its molecular conformation and stability, important for understanding its interactions and functionalities (Park et al., 1995).
Potential Pesticides
- Olszewska et al. (2011) characterized N-derivatives of similar compounds by X-ray powder diffraction, identifying them as potential pesticides (Olszewska et al., 2011).
Learning and Memory Enhancement
- Sakurai et al. (1989) explored the effects of a related compound, DM-9384, on learning and memory in rats, suggesting its potential in cognitive enhancement (Sakurai et al., 1989).
Coordination Chemistry
- Yang et al. (2007) synthesized Cu(I) complexes with related ligands, offering insights into coordination chemistry and molecular geometry (Yang et al., 2007).
Anticonvulsant Activity
- Pękala et al. (2011) synthesized and investigated the anticonvulsant activity of related compounds, providing a potential pathway for new therapeutic agents (Pękala et al., 2011).
Fluorescence Properties
- Karmakar et al. (2007) studied the structural aspects and fluorescence properties of related compounds, which can be valuable for developing new fluorescent materials (Karmakar et al., 2007).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13(2)16-6-9-18(10-7-16)22-12-19(21)20-17-8-5-14(3)15(4)11-17/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUUMEWMSVJGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5565047.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B5565055.png)
![6-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5565057.png)
![2-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5565065.png)


![1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5565089.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5565096.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5565112.png)

![ethyl 4-[(4-hydroxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5565121.png)


![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565138.png)